

standard operating procedure for lenacapavir susceptibility testing

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Compound of Interest

Compound Name: *Lenacapavir*

Cat. No.: *B607743*

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Application Notes: Lenacapavir (LEN) Susceptibility Testing

Introduction

Lenacapavir (LEN) is a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid (CA) protein.[1][2][3] Its unique mechanism of action involves binding to a conserved interface between CA monomers, disrupting multiple essential stages of the viral lifecycle, including capsid assembly, transport into the nucleus, and the production of new infectious virions.[2][4][5] **Lenacapavir** demonstrates potent antiviral activity in the picomolar range against all major HIV-1 subtypes and, due to its novel target, lacks cross-resistance with existing antiretroviral (ARV) drug classes such as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs).[6][7]

The clinical development of **lenacapavir** has highlighted a genetic barrier to resistance that is lower than that of second-generation integrase inhibitors but not as low as that of NNRTIs.[2] Specific resistance-associated mutations (RAMs) in the HIV-1 CA gene can reduce susceptibility to the drug.[1][7][8] Therefore, virological monitoring and susceptibility testing are critical components in the clinical management of patients receiving **lenacapavir**, particularly in cases of virologic failure. While routine baseline resistance testing is not currently specified in the prescribing information, it is considered for patients with unplanned missed injections to ensure the resumption of therapy remains appropriate.[9][10]

These application notes provide detailed protocols for both genotypic and phenotypic susceptibility testing for **lenacapavir**, intended for use by researchers, scientists, and drug development professionals.

Genotypic Susceptibility Testing

Application: Genotypic testing is used to identify the presence of known RAMs in the HIV-1 capsid-encoding region of the gag gene. It is the most common method for resistance monitoring due to its faster turnaround time and lower cost compared to phenotypic assays. This method involves sequencing the viral CA gene from a patient's plasma sample and comparing it to a wild-type reference sequence.

Key **Lenacapavir** Resistance-Associated Mutations (RAMs): In vitro and in vivo studies have identified several key mutations that confer resistance to **lenacapavir**. The most clinically significant RAMs that have emerged in clinical trials include substitutions at positions M66, Q67, K70, and N74.^{[1][11]}

Table 1: Summary of Key **Lenacapavir** Resistance-Associated Mutations

Mutation	Lenacapavir Fold-Change (FC) in EC50	Replication Capacity (% of Wild-Type)	Notes
Q67H	~6 to 11	Variable, often near wild-type	Commonly observed RAM in clinical trials; can emerge at lower drug exposures.[7][12][13]
N74D	~11 to 20	Reduced	A primary RAM observed in clinical trials and in vitro selections.[1][8][14]
K70N	~28	Reduced	Identified in vitro and observed in clinical trial participants.[8][11]
M66I	>100	Severely reduced (~1.5%)	Confers high-level resistance but significantly impairs viral fitness.[7][15]
L56I	>10	Reduced	Identified in vitro resistance selection experiments.[7][8]

| Q67H/N74D | >100 | Reduced | Double mutation confers high-level resistance through cumulative effects.[1] |

Table 2: Natural Prevalence of **Lenacapavir** RAMs in Treatment-Naïve Individuals

Mutation	Prevalence	HIV-1 Subtype Association
Q67H	~0.26%	More common in CRF01_AE (~0.56%). [2] [15]
M66I	<0.1%	Found across multiple subtypes. [15] [16]
K70N	Not observed	N/A

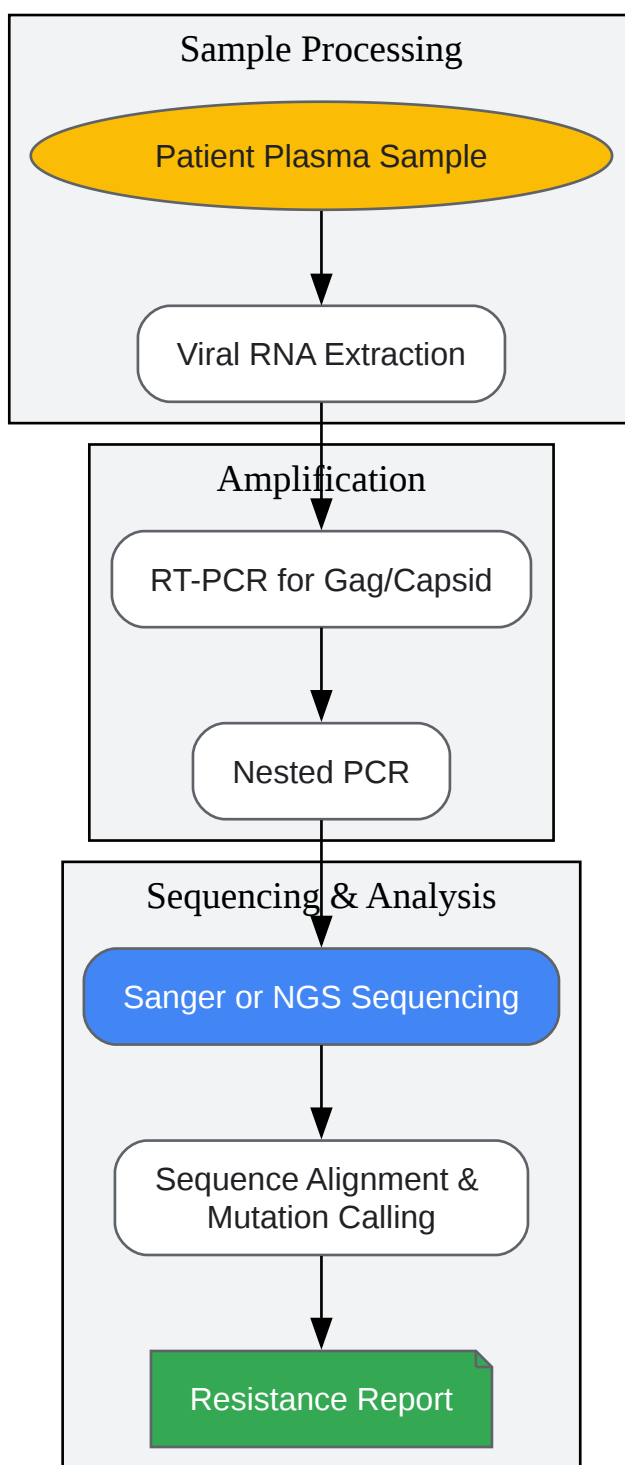
| N74D/S | Not observed | N/A |

Experimental Protocol: Genotypic Analysis

This protocol outlines a standard workflow for amplifying and sequencing the HIV-1 capsid region from plasma.

- Sample Collection and Viral RNA Extraction:
 - Collect peripheral blood in EDTA tubes.
 - Separate plasma by centrifugation and store at -80°C.
 - Extract viral RNA from 1 mL of plasma using a validated commercial kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.
- Reverse Transcription and Nested PCR:
 - Perform a one-step reverse transcription-polymerase chain reaction (RT-PCR) to generate cDNA and amplify the gag gene region encompassing the capsid (CA) coding sequence.
 - Use primers designed to amplify a broad range of HIV-1 subtypes.
 - Perform a second, "nested" PCR using internal primers to increase the specificity and yield of the target amplicon.
- Sequencing:
 - Purify the final PCR product using a suitable kit (e.g., QIAquick PCR Purification Kit).

- Perform Sanger sequencing or Next-Generation Sequencing (NGS). NGS is preferred for its ability to detect minor variants (e.g., at a >2% threshold).[8] Commercial assays like GenoSure® GAG PRO utilize NGS platforms.[17]
- Data Analysis:
 - Assemble and edit the raw sequence data.
 - Align the patient-derived sequence against a wild-type HIV-1 reference strain (e.g., HXB2).
 - Identify amino acid substitutions at positions known to be associated with **lenacapavir** resistance (see Table 1). Utilize tools like the Stanford University HIV Drug Resistance Database for interpretation.[18]



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Caption: Workflow for HIV-1 capsid genotypic resistance testing.

Phenotypic Susceptibility Testing

Application: Phenotypic assays provide a direct measure of drug susceptibility by quantifying the concentration of a drug required to inhibit HIV-1 replication in vitro. The result is typically expressed as the half-maximal effective concentration (EC50) and reported as a fold-change (FC) relative to a wild-type reference virus. This method is considered the gold standard for confirming resistance but is more complex, time-consuming, and costly than genotypic testing. It is particularly useful for evaluating the impact of novel or complex mutation patterns.

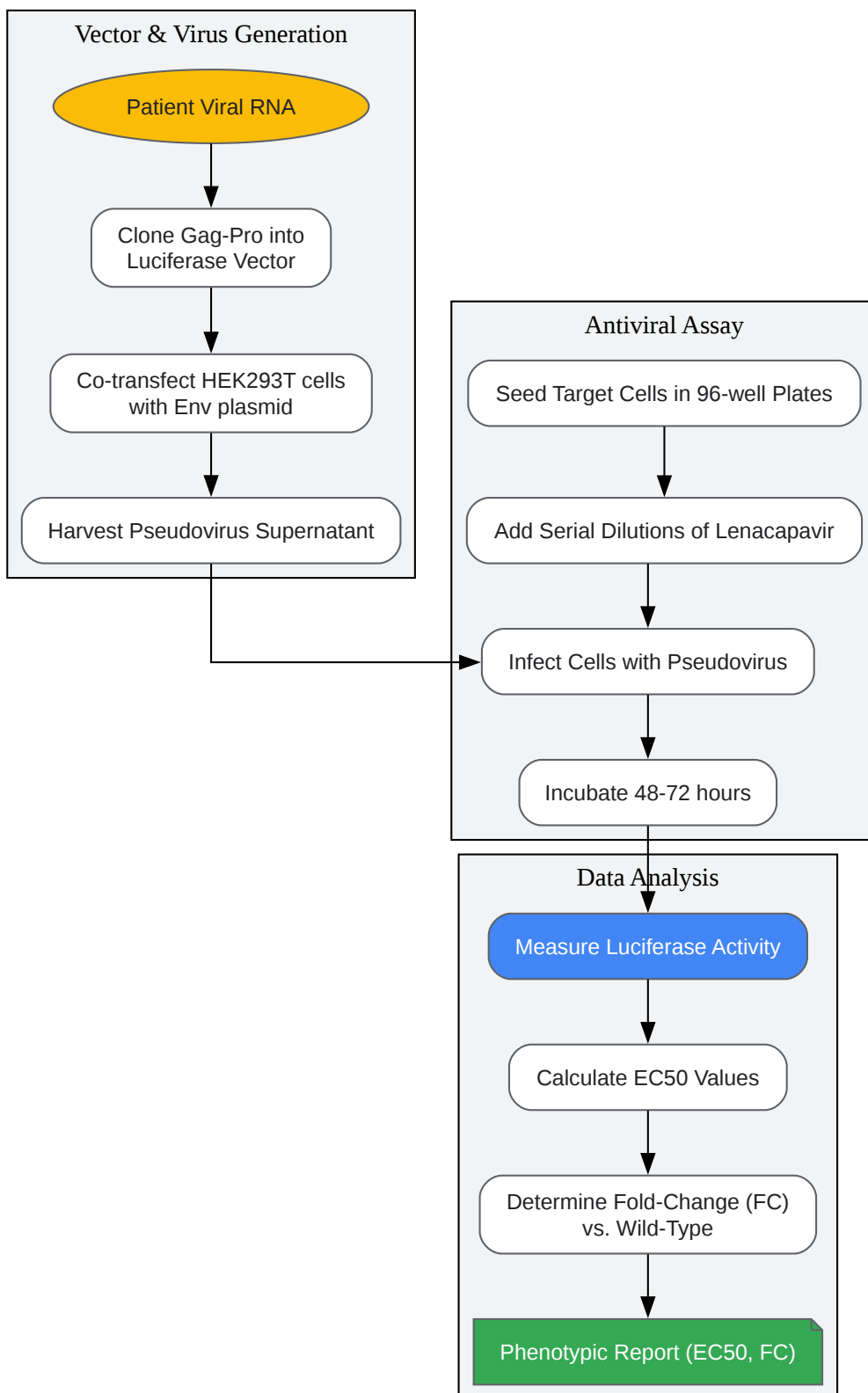
A single-cycle (SC) assay is often preferred for **lenacapavir**, as many resistance mutations severely impair the virus's replication capacity (RC), making multi-cycle (MC) assays challenging.[\[12\]](#)[\[19\]](#)

Experimental Protocol: Single-Cycle Phenotypic Assay (PhenoSense Gag-Pro Model)

This protocol is based on the widely used single-cycle luciferase reporter gene assay.[\[19\]](#)[\[20\]](#)

- Vector Construction:
 - Amplify the patient-derived Gag-Pro coding region from extracted viral RNA (as in the genotypic protocol).
 - Clone this amplicon into a proviral vector that is deleted in gag-pro and env and contains a luciferase reporter gene (e.g., pNL4-3-Luc). This creates a library of patient-specific resistance test vectors (RTVs).
- Pseudovirus Production:
 - Co-transfect HEK293T cells with the patient-derived RTV and a plasmid expressing a viral envelope protein, such as amphotropic murine leukemia virus envelope (A-MLV Env), to generate pseudotyped virus particles capable of a single round of infection.[\[19\]](#)[\[20\]](#)
 - Culture the cells for 48-72 hours and harvest the supernatant containing the pseudovirus.
 - Determine the virus titer, for example, by measuring p24 antigen concentration via ELISA.

- Antiviral Susceptibility Assay:
 - Seed target cells (e.g., HEK293T) in 96-well plates.
 - Prepare serial dilutions of **lenacapavir** and any comparator drugs in culture medium.
 - Add the drug dilutions to the cells, followed by a standardized amount of the pseudovirus stock. A wild-type reference virus must be tested in parallel.
 - Incubate for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.
- Data Acquisition and Analysis:
 - Lyse the cells and measure luciferase activity using a luminometer.
 - Plot the percentage of viral inhibition against the log-transformed drug concentration.
 - Calculate the EC50 value using a non-linear regression model (e.g., four-parameter sigmoidal dose-response curve).
 - Determine the fold-change (FC) in susceptibility by dividing the EC50 for the patient-derived virus by the EC50 for the wild-type reference virus.



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Caption: Workflow for single-cycle phenotypic susceptibility testing.

Interpretation of Results

- **Genotypic Results:** The presence of one or more well-characterized RAMs (Table 1) is indicative of reduced susceptibility to **lenacapavir**. The specific mutation(s) detected can help predict the level of resistance. For example, the M66I mutation is associated with high-level resistance, whereas Q67H confers a lower level of resistance.[7][15]
- **Phenotypic Results:** The fold-change (FC) value provides a quantitative measure of resistance. While clinical cutoffs for **lenacapavir** are still being fully established, an FC value significantly above that of the wild-type virus (e.g., >2.5-fold) is generally considered evidence of reduced susceptibility. The magnitude of the FC value correlates with the degree of resistance. An inverse relationship has been observed between replication capacity and **lenacapavir** resistance, where higher resistance levels are often associated with lower viral fitness.[12][20]

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